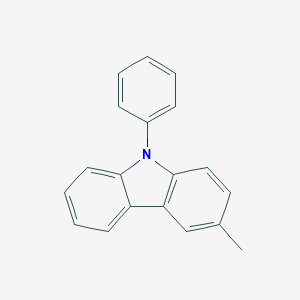

3-Methyl-9-phenyl-9h-carbazole

Beschreibung

BenchChem offers high-quality 3-Methyl-9-phenyl-9h-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-9-phenyl-9h-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N/c1-14-11-12-19-17(13-14)16-9-5-6-10-18(16)20(19)15-7-3-2-4-8-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPLCPIXXJOBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595819 | |

| Record name | 3-Methyl-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202362-88-6 | |

| Record name | 3-Methyl-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Properties of 3-Methyl-9-phenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of 3-Methyl-9-phenyl-9H-carbazole, a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. As a member of the carbazole family, this molecule's unique electronic and photophysical characteristics make it a valuable building block for organic light-emitting diodes (OLEDs), solar cells, and as a scaffold in the design of novel therapeutic agents. This document will delve into the synthesis, and the detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), ultraviolet-visible (UV-Vis) absorption, and fluorescence spectroscopic data.

Molecular Structure and Key Features

3-Methyl-9-phenyl-9H-carbazole possesses a tricyclic carbazole core, which is a rigid and planar π-conjugated system. The nitrogen atom at position 9 is substituted with a phenyl group, and a methyl group is attached at the 3-position of the carbazole ring.

The introduction of a phenyl group at the N-9 position results in a non-coplanar structure due to steric hindrance between the phenyl and carbazole rings.[1] This twisted conformation disrupts the π-conjugation, which can be advantageous for achieving high triplet energies, a crucial property for host materials in blue phosphorescent OLEDs.[1] The methyl group at the C-3 position, being a weak electron-donating group, subtly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels in comparison to the unsubstituted N-phenylcarbazole parent compound.[1]

The structure of 3-Methyl-9-phenyl-9H-carbazole is depicted in the following diagram:

Figure 1: Molecular Structure of 3-Methyl-9-phenyl-9H-carbazole.

Synthesis of 3-Methyl-9-phenyl-9H-carbazole

A documented method for the synthesis of 3-Methyl-9-phenyl-9H-carbazole involves a palladium-catalyzed C-H bond activation/amination reaction.[2]

Experimental Protocol:

A detailed experimental protocol for the synthesis is as follows:

-

Reactants:

-

Substituted biphenylamine precursor

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., P(o-tolyl)₃)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

To an oven-dried reaction vessel, add the biphenylamine precursor, palladium catalyst, ligand, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate = 100:1, v/v) to yield 3-Methyl-9-phenyl-9H-carbazole as a white solid.[2]

-

Figure 2: General workflow for the synthesis of 3-Methyl-9-phenyl-9H-carbazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) | Reference |

| 8.15 | dt, J = 7.8, 1.0 Hz | 1H | H-5 | [2] |

| 7.43 | d, J = 8.3 Hz | 1H | H-8 | [2] |

| 7.40 – 7.34 | m | 2H | Phenyl-H | [2] |

| 7.32 – 7.27 | m | 1H | H-6 | [2] |

| 7.25 | s | 1H | H-4 | [2] |

| 7.23 – 7.18 | m | 1H | H-7 | [2] |

| 7.16 | d, J = 8.3 Hz | 1H | H-1 | [2] |

| 2.54 | s | 3H | -CH₃ | [2] |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound.

-

Molecular Formula: C₁₉H₁₅N

-

Molecular Weight: 257.33 g/mol [3]

-

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for [M+H]⁺: 258.1277

-

Found: 258.1274[2]

-

The fragmentation pattern in the mass spectrum would likely show a prominent molecular ion peak due to the stability of the aromatic system.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectrum of carbazole derivatives is characterized by strong π-π* transitions. For 3-Methyl-9-phenyl-9H-carbazole, the spectrum is expected to be similar to that of 9-phenylcarbazole, with slight shifts due to the methyl substituent.

| Compound | Solvent | λmax (nm) | Reference |

| 9-Phenylcarbazole | Acetonitrile | 293, 338 | [4] |

| 3-Methyl-9-phenyl-9H-carbazole | THF (Predicted) | ~295, ~340 | - |

The methyl group is expected to cause a slight red-shift (bathochromic shift) in the absorption bands compared to the unsubstituted 9-phenylcarbazole.

Fluorescence Spectroscopy

Carbazole and its derivatives are known for their fluorescent properties. The emission spectrum provides information about the relaxation of the molecule from the excited state.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Reference |

| 9-Phenylcarbazole | - | 340 | 343 | [5] |

| 3-Methyl-9-phenyl-9H-carbazole | Ethanol (Predicted) | ~340 | ~350-360 | - |

The electron-donating methyl group is anticipated to lead to a slight red-shift in the emission wavelength. The quantum yield and fluorescence lifetime are also expected to be influenced by this substitution.

Figure 3: Simplified Jablonski diagram illustrating absorption and fluorescence processes.

Applications in Research and Development

The unique spectroscopic and electronic properties of 3-Methyl-9-phenyl-9H-carbazole make it a promising candidate for various applications:

-

Organic Electronics: Its high triplet energy and good thermal stability make it suitable as a host material for phosphorescent organic light-emitting diodes (PhOLEDs), particularly for achieving efficient blue emission.[1]

-

Drug Development: The carbazole scaffold is present in numerous biologically active compounds.[6] Modifications at the 3 and 9 positions can be used to tune the pharmacological properties of potential drug candidates, including anticancer, antimicrobial, and anti-inflammatory agents.[6]

-

Fluorescent Probes: The inherent fluorescence of the carbazole core can be exploited in the design of chemosensors and biological imaging agents.

Conclusion

3-Methyl-9-phenyl-9H-carbazole is a versatile molecule with a rich spectroscopic profile. The interplay of the carbazole core, the N-phenyl group, and the C-3 methyl substituent gives rise to its distinct electronic and photophysical properties. This guide has provided a detailed overview of its synthesis and spectroscopic characterization, highlighting the key features that make it a compound of interest for researchers in materials science and drug discovery. Further investigations into its photophysical properties, such as quantum yield and fluorescence lifetime, will undoubtedly unlock its full potential in various advanced applications.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Palladium-Catalyzed C-H Bond Activation for the Assembly of N-Aryl Carbazoles with Aromatic Amines as. Retrieved January 15, 2026, from [Link]

- Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.). Blackwell Science.

- Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. (2021).

- PubMed. (2009). Unusual photophysical properties of substituted carbazoles. The Journal of Physical Chemistry A, 113(2), 417–422.

- ResearchGate. (2021). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. Journal of Molecular Liquids, 330, 115651.

-

ResearchGate. (n.d.). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Retrieved January 15, 2026, from [Link]

-

Kuujia.com. (2024, August 30). Cas no 1202362-88-6 (3-Methyl-9-phenyl-9H-carbazole). Retrieved January 15, 2026, from [Link]

- Gruzdev, D. A., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1430-1438.

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). 9H-carbazole, 9-phenyl-3-(triphenylmethyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Computational analysis of the formation mechanisms of carbazoles. Retrieved January 15, 2026, from [Link]

- Rossi, R. A., et al. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. The Journal of Organic Chemistry, 74(12), 4373–4380.

-

ResearchGate. (n.d.). Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. Retrieved January 15, 2026, from [Link]

- Al-Obaidi, O. A. M. J. (2017). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 58(2A), 738-746.

- Sharma, P. K., et al. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.

- Taylor & Francis Online. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Journal of the Chinese Chemical Society, 70(8), 1547-1558.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). 9H-Carbazole, 9-phenyl-. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Retrieved January 15, 2026, from [Link]

- MDPI. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. International Journal of Molecular Sciences, 25(1), 12708.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Retrieved January 15, 2026, from [Link]

- VIBGYOR ePress. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. Journal of Pharmaceutical and Medicinal Chemistry, 2(1), 1-6.

- MDPI. (2018). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2018(3), M1003.

-

SpectraBase. (n.d.). 9H-Carbazole-3-carboxaldehyde, 5,8-dimethyl-9-(phenylmethyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved January 15, 2026, from [Link]

Sources

- 1. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. canbipharm.com [canbipharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

photophysical properties of 3-Methyl-9-phenyl-9h-carbazole

An In-depth Technical Guide on the Photophysical Properties of 3-Methyl-9-phenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives represent a cornerstone in the development of organic electronics, particularly in the realm of organic light-emitting diodes (OLEDs), due to their robust thermal stability, excellent hole-transporting capabilities, and high fluorescence efficiency.[1] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical properties. This guide focuses on 3-Methyl-9-phenyl-9H-carbazole, a derivative where the introduction of a methyl group at the 3-position and a phenyl group at the 9-position is anticipated to modulate its photophysical characteristics, offering a unique profile for advanced material applications. The methyl group, being a weak electron-donating group, and the phenyl substituent, influencing both electronic properties and molecular packing, make this compound a subject of significant interest.

This technical guide provides a comprehensive exploration of the core photophysical properties of 3-Methyl-9-phenyl-9H-carbazole, offering insights into its synthesis, electronic absorption, photoluminescence, fluorescence quantum yield, and excited-state lifetime. The methodologies for characterizing these properties are detailed to provide a self-validating framework for researchers.

Synthesis

The synthesis of 3-Methyl-9-phenyl-9H-carbazole can be achieved through several established synthetic routes for N-arylation of carbazoles. A common and effective method is the Ullmann condensation or the Buchwald-Hartwig amination. For instance, a plausible route involves the coupling of 3-methyl-9H-carbazole with an aryl halide, such as iodobenzene, in the presence of a copper or palladium catalyst.[2][3]

A general procedure would involve reacting 3-bromo-9-phenyl-9H-carbazole with a methylating agent in a palladium-catalyzed cross-coupling reaction. Alternatively, starting with 3-methyl-9H-carbazole, an N-arylation reaction with a phenylating agent can be performed.[2]

Electronic Absorption (UV-Vis Spectroscopy)

The electronic absorption spectrum of 3-Methyl-9-phenyl-9H-carbazole, typically measured in a dilute solution using a UV-Vis spectrophotometer, reveals the electronic transitions within the molecule upon absorption of light. Carbazole derivatives are known for their characteristic absorption bands in the ultraviolet region, which are attributed to π-π* transitions within the conjugated carbocyclic framework.[4][5] The parent compound, 9-phenyl-9H-carbazole, exhibits a major absorption band in the range of 327–337 nm.[4][6] The introduction of a methyl group at the 3-position is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating nature.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of 3-Methyl-9-phenyl-9H-carbazole in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF) at a concentration of approximately 1 x 10⁻³ M. From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in the chosen solvent.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).

-

-

Data Analysis: Determine the wavelengths of maximum absorption (λ_abs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Photoluminescence (Fluorescence Spectroscopy)

Upon excitation with UV light, 3-Methyl-9-phenyl-9H-carbazole is expected to exhibit fluorescence, a phenomenon common to many carbazole derivatives.[7][8] The emission spectrum provides information about the energy of the first singlet excited state (S₁). The difference between the absorption and emission maxima, known as the Stokes shift, offers insights into the structural relaxation of the molecule in the excited state. For comparison, 9-phenyl-9H-carbazole has an emission maximum around 361 nm and 377 nm.[4]

Solvatochromism

The photoluminescence of carbazole derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[9][10][11] This effect is particularly pronounced in molecules with a significant change in dipole moment upon excitation, often associated with intramolecular charge transfer (ICT) character. Investigating the emission spectrum of 3-Methyl-9-phenyl-9H-carbazole in a range of solvents with varying polarities can reveal the nature of its excited state. A red shift in the emission maximum with increasing solvent polarity would suggest a more polar excited state.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in various spectroscopic grade solvents of differing polarities.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Determine the optimal excitation wavelength (λ_ex) from the absorption spectrum (usually the lowest energy absorption maximum).

-

Record the emission spectrum by scanning a wavelength range longer than the excitation wavelength (e.g., λ_ex + 10 nm to 600 nm).

-

-

Data Analysis: Identify the wavelength of maximum emission (λ_em) and calculate the Stokes shift (in nm or cm⁻¹) by taking the difference between the lowest energy absorption maximum and the emission maximum.

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[12] A high quantum yield is desirable for applications such as OLEDs and fluorescent probes. For carbazole itself, the quantum yield is reported to be 0.38 in cyclohexane.[13] Many carbazole derivatives exhibit high quantum yields, some approaching unity.[1]

The relative method, as described by Williams et al., is a reliable technique for determining Φ_F.[14] This method involves comparing the integrated fluorescence intensity and the absorbance of the test sample to those of a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Quantum Yield Measurement

-

Standard Selection: Choose a fluorescence standard with an emission range that overlaps with that of 3-Methyl-9-phenyl-9H-carbazole. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.95) are common standards.

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield is calculated using the following equation:[14] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST denote the test sample and the standard, respectively.

-

Excited-State Lifetime (τ_F)

The excited-state lifetime (τ_F) is the average time a molecule remains in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state and for designing materials for applications that rely on specific temporal responses. For carbazole, the S₁ lifetime is reported to be in the range of 7-15 ns in solution.[15]

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and precise technique for measuring fluorescence lifetimes.[16][17][18][19][20] It involves exciting the sample with a high-repetition-rate pulsed laser and measuring the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.

Experimental Protocol: TCSPC Measurement

-

Sample Preparation: Prepare a dilute solution of the sample in the desired solvent, ensuring the absorbance is low to prevent artifacts.

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed laser.

-

Collect the fluorescence emission, typically through a monochromator or a bandpass filter, to select the desired emission wavelength.

-

Record the time difference between the laser pulse (start signal) and the detected photon (stop signal).

-

Accumulate data until a sufficient number of photon counts are collected to form a smooth decay curve.

-

-

Data Analysis: The fluorescence decay curve is fitted to an exponential or multi-exponential function to extract the excited-state lifetime(s).

Structure-Property Relationships

The photophysical properties of 3-Methyl-9-phenyl-9H-carbazole are a direct consequence of its molecular structure:

-

Carbazole Core: The rigid, planar carbazole moiety provides the fundamental π-conjugated system responsible for the strong absorption and emission in the UV-A and blue regions of the spectrum.

-

3-Methyl Group: As a weak electron-donating group, the methyl substituent at the 3-position is expected to slightly increase the electron density of the carbazole ring. This can lead to a small red shift in both the absorption and emission spectra compared to the unsubstituted 9-phenyl-9H-carbazole.

-

9-Phenyl Group: The phenyl group at the nitrogen atom has a significant impact. It can disrupt intermolecular π-π stacking in the solid state, which can reduce aggregation-caused quenching and potentially enhance solid-state luminescence. Electronically, the degree of conjugation between the phenyl ring and the carbazole moiety depends on the torsional angle between the two, which in turn affects the energy levels of the molecular orbitals.

Summary of Photophysical Properties

The following table summarizes the expected photophysical properties of 3-Methyl-9-phenyl-9H-carbazole based on the analysis of related compounds. Experimental verification is essential to obtain precise values.

| Property | Symbol | Expected Value/Range | Technique |

| Absorption Maximum | λ_abs | ~330-345 nm | UV-Vis Spectroscopy |

| Emission Maximum | λ_em | ~365-385 nm | Fluorescence Spectroscopy |

| Stokes Shift | Δν | ~3000-4000 cm⁻¹ | UV-Vis & Fluorescence |

| Fluorescence Quantum Yield | Φ_F | 0.3 - 0.9 | Relative Photometry |

| Excited-State Lifetime | τ_F | 5-15 ns | TCSPC |

Conclusion

3-Methyl-9-phenyl-9H-carbazole is a promising organic material with tunable photophysical properties. Its carbazole core provides a robust platform for strong luminescence, while the methyl and phenyl substituents offer avenues for fine-tuning its electronic characteristics and solid-state morphology. The expected high quantum yield and nanosecond-scale excited-state lifetime make it a strong candidate for applications in organic light-emitting diodes, particularly as a blue-emitting component, as well as in the development of fluorescent probes and sensors. The experimental protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers and scientists to further investigate and harness the potential of this and related carbazole derivatives.

References

- Vertex AI Search. (2025).

- Swabian Instruments.

- Becker & Hickl GmbH.

- PicoQuant. (2015).

- The University of Melbourne.

- Wen, P., et al. (2017). A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on. RSC Publishing.

- ISS.

- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

- Daney de Marcillac, W., et al. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.

- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.

- Daney de Marcillac, W., et al. (2025). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.

- Martínez-Ferrero, E., et al. Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores.

- Reichardt, C. (2007). Solvatochromism and solvent polarity scales. Accounts of Chemical Research.

- Zhang, S., et al. (2018). Fused Carbazole-Based Dyads: Synthesis, Solvatochromism and Sensing Properties. Asian Journal of Organic Chemistry.

- Kim, J. H., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. MDPI.

- Aldea, A., et al. (2018). Solvatochromic study of new carbazole based materials.

- ResearchGate. (2021). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds.

- Thomas, K. R. J., et al. (2005). Carbazole-based emitting compounds: Synthesis, photophysical properties and formation of nanoparticles.

- Gust, D., et al. (2023). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI.

- Kim, D. S., et al. (2019). The UV/Vis absorption spectrum at room temperature, as well as the Fl...

- Alaraji, Y. H., et al. (2020). Synthesis of new 9H-Carbazole derivatives.

- Lee, J., et al. (2023). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. PMC - NIH.

- ChemicalBook. 3-bromo-9-phenyl-9H-carbazole synthesis.

- Al-Amiery, A. A., et al. (2012).

- Organic Chemistry Portal. Carbazole synthesis.

- Russian Journal of General Chemistry. (2015).

- National Institute of Standards and Technology. Carbazole - the NIST WebBook.

- Acta Crystallographica Section E. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.

- ChemicalBook. 3-(9H-Carbazole-9-yl)-9H-carbazole synthesis.

- ResearchGate. (2019). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1.

- Kumar, A., et al. (2021).

- Journal of Nanoscale and Advanced Materials. (2025). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells.

- Dyes and Pigments. (2012). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature.

- PubChem. 3-Phenyl-9H-carbazole.

- A

- Knötig, K. M., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI.

- National Institute of Standards and Technology. 9H-Carbazole, 9-phenyl- - the NIST WebBook.

- Geng, Y., et al. (2015). Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one. PMC - NIH.

- Knötig, K. M., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films.

- AAT Bioquest. Spectrum [N-Phenyl Carbazole].

- Benchchem. Spectroscopic Profile of 9-Phenylcarbazole: A Technical Guide.

- Li, Y., et al. (2023). Chemical Regulation of Fluorescence Lifetime. PMC - PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 3. Carbazole synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fused Carbazole-Based Dyads: Synthesis, Solvatochromism and Sensing Properties | Semantic Scholar [semanticscholar.org]

- 12. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantum Yield [Carbazole] | AAT Bioquest [aatbio.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. mdpi.com [mdpi.com]

- 16. photon-force.com [photon-force.com]

- 17. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 18. becker-hickl.com [becker-hickl.com]

- 19. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 20. Time Correlated Single Photon Counting – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

A Theoretical Deep Dive into 3-Methyl-9-phenyl-9H-carbazole: A Guide for Researchers

This technical guide provides a comprehensive theoretical framework for the investigation of 3-Methyl-9-phenyl-9H-carbazole, a promising but under-explored carbazole derivative. Carbazole-based compounds are a cornerstone in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices, owing to their exceptional electronic and optical properties.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology for predicting the structural, electronic, and photophysical characteristics of this target molecule using computational chemistry.

Introduction: The Significance of Carbazole Scaffolds

Carbazole, a heterocyclic aromatic compound, consists of a five-membered nitrogen-containing ring fused between two benzene rings.[2] This rigid, planar structure imparts high thermal stability and excellent charge-transporting capabilities, making carbazole derivatives highly sought after in organic electronics.[3][4] The functionalization of the carbazole core, particularly at the 3, 6, and 9 positions, allows for the fine-tuning of its electronic and photophysical properties.[5] The introduction of a phenyl group at the 9-position (the nitrogen atom) and a methyl group at the 3-position is anticipated to modulate the molecule's solubility, electronic energy levels, and luminescence characteristics. This guide will lay out a theoretical protocol to elucidate these properties for 3-Methyl-9-phenyl-9H-carbazole.

Proposed Synthetic Pathway

While a specific synthesis for 3-Methyl-9-phenyl-9H-carbazole is not extensively documented, a plausible and efficient route can be devised based on established palladium-catalyzed cross-coupling reactions, which are widely used for the synthesis of functionalized carbazoles.[6] A potential two-step synthesis is outlined below.

Step 1: Synthesis of 3-Bromo-9-phenyl-9H-carbazole

The initial step involves the N-arylation of 3-bromocarbazole with an aryl halide, such as iodobenzene or bromobenzene, in the presence of a palladium catalyst and a suitable base.[7]

-

Reactants: 3-Bromo-9H-carbazole and Iodobenzene

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: Tributylphosphine

-

Solvent: Toluene

-

Reaction Conditions: The mixture is typically stirred at room temperature for several hours.[7]

Step 2: Suzuki Coupling for the Introduction of the Methyl Group

The resulting 3-bromo-9-phenyl-9H-carbazole can then undergo a Suzuki cross-coupling reaction with a methylboronic acid or a suitable derivative to introduce the methyl group at the 3-position.

-

Reactants: 3-Bromo-9-phenyl-9H-carbazole and Methylboronic acid

-

Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Base: An inorganic base like potassium carbonate or cesium fluoride

-

Solvent: A mixture of toluene and water or an organic solvent like dioxane

This proposed pathway offers a versatile and high-yielding approach to the target molecule.

Theoretical Investigation: A Computational Workflow

The core of this guide is a detailed computational protocol for investigating the properties of 3-Methyl-9-phenyl-9H-carbazole. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose.[8][9]

Computational Methodology

The following step-by-step protocol outlines the recommended computational approach.

Step 1: Geometry Optimization

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.[10] The M06-2X functional is also a good alternative, particularly for non-covalent interactions.[9]

-

Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost.[10]

-

Procedure:

-

Construct the initial 3D structure of 3-Methyl-9-phenyl-9H-carbazole.

-

Perform a geometry optimization in the ground electronic state (S₀) without any symmetry constraints.

-

The convergence criteria should be set to tight or very tight to ensure a true energy minimum is found.

-

Step 2: Vibrational Frequency Analysis

-

Procedure: Following the geometry optimization, perform a vibrational frequency calculation at the same level of theory.

-

Purpose:

-

To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

To predict the infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[11]

-

Step 3: Electronic Structure Analysis

-

Procedure: Using the optimized geometry, analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Significance:

-

The HOMO energy level is related to the ionization potential and represents the electron-donating ability of the molecule.

-

The LUMO energy level is related to the electron affinity and represents the electron-accepting ability.

-

The HOMO-LUMO energy gap is a crucial parameter that influences the electronic and optical properties of the molecule, including its color and reactivity.[12]

-

Step 4: Excited State Calculations and UV-Vis Spectra Prediction

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excited states.

-

Procedure:

-

Perform a TD-DFT calculation on the optimized ground-state geometry.

-

Calculate the energies and oscillator strengths of the first few singlet excited states (e.g., 10-20 states).

-

The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum. This theoretical spectrum can then be compared with experimentally measured spectra.[13]

-

The following diagram illustrates the proposed computational workflow:

Caption: A flowchart of the proposed computational workflow for the theoretical investigation of 3-Methyl-9-phenyl-9H-carbazole.

Predicted Properties and Discussion

Based on the known effects of methyl and phenyl substituents on the carbazole core from existing literature, the following properties for 3-Methyl-9-phenyl-9H-carbazole can be hypothesized. The proposed computational workflow will provide quantitative data to validate these predictions.

Structural Properties

The carbazole core is expected to remain largely planar. The phenyl group at the 9-position will likely be twisted out of the plane of the carbazole ring due to steric hindrance. The methyl group at the 3-position is a relatively small substituent and should not significantly distort the planarity of the carbazole unit.

| Parameter | Expected Value/Observation | Rationale |

| C-N-C bond angle in the pyrrole ring | ~108-110° | Consistent with a five-membered heterocyclic ring. |

| Dihedral angle (Carbazole-Phenyl) | 40-60° | Steric hindrance between the phenyl group and the carbazole core. |

| C-C and C-N bond lengths | Within typical ranges for aromatic systems | The aromatic character of the carbazole ring system is maintained. |

Electronic Properties

The methyl group is a weak electron-donating group, which is expected to raise the HOMO energy level slightly. The phenyl group at the 9-position can act as a π-system that can conjugate with the carbazole core, influencing both HOMO and LUMO levels.

| Property | Predicted Effect | Consequence |

| HOMO Energy | Increased (less negative) | Lower ionization potential, improved hole-injection/transport properties. |

| LUMO Energy | Slightly lowered | Potential for improved electron-accepting capabilities. |

| HOMO-LUMO Energy Gap | Likely reduced | A red-shift in the absorption and emission spectra compared to unsubstituted 9-phenylcarbazole. |

Photophysical Properties

The predicted changes in the electronic structure will directly impact the photophysical properties. A smaller HOMO-LUMO gap generally leads to absorption and emission at longer wavelengths.

| Property | Predicted Observation | Implication for Applications |

| Absorption Spectrum | Strong absorption in the UV region with a potential shoulder extending into the near-UV. | Efficient light harvesting for applications in photovoltaics. |

| Emission Spectrum | Blue to blue-green fluorescence. | Potential as a blue-emitting material in OLEDs. |

| Quantum Yield | Potentially high | The rigid carbazole core generally leads to high fluorescence quantum yields. |

Potential Applications

The theoretical investigation of 3-Methyl-9-phenyl-9H-carbazole is crucial for assessing its potential in various applications. Based on the predicted properties, this molecule could be a promising candidate for:

-

Host Material for Phosphorescent OLEDs (PHOLEDs): Carbazole derivatives are known for their high triplet energies, making them excellent hosts for phosphorescent emitters.[4]

-

Blue Emitter in Fluorescent OLEDs: The predicted blue emission makes it a candidate for use as a fluorescent emitter.[14]

-

Hole-Transporting Material (HTM) in Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs): The expected high HOMO level and good charge-carrying properties are desirable for efficient hole extraction and transport in photovoltaic devices.[3]

The following diagram illustrates the potential role of 3-Methyl-9-phenyl-9H-carbazole in an OLED device.

Caption: A simplified diagram of an OLED device structure where 3-Methyl-9-phenyl-9H-carbazole could be used as a host material in the emissive layer.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of 3-Methyl-9-phenyl-9H-carbazole. By following the proposed computational workflow, researchers can obtain valuable insights into the structural, electronic, and photophysical properties of this molecule. These theoretical predictions are essential for guiding future experimental work and for rationally designing novel carbazole-based materials for advanced applications in organic electronics. The synergy between computational chemistry and experimental synthesis and characterization will be paramount in unlocking the full potential of this and other promising carbazole derivatives.

References

- Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Comput

- Computational analysis of the formation mechanisms of carbazoles.

- Investigation on Synthetic and Computational Studies of Carbazole Dertiv

- Computational analysis of the form

- Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. NIH.

- 3,6-Diphenyl-9H-carbazole: A Key Intermediate for Advanced OLED and Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD..

- Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society.

- Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c deriv

- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC.

- 3-bromo-9-phenyl-9H-carbazole synthesis. ChemicalBook.

- Carbazole synthesis. Organic Chemistry Portal.

- CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.

- Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Deriv

- Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PMC - PubMed Central.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbazole synthesis [organic-chemistry.org]

- 7. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability of 3-Methyl-9-phenyl-9H-carbazole

This guide offers a comprehensive technical overview of the thermal stability of 3-Methyl-9-phenyl-9H-carbazole, a molecule of significant interest in the development of organic electronics and advanced materials. While specific experimental data for this exact derivative is not extensively documented in publicly available literature, this document synthesizes findings from closely related carbazole and 9-phenylcarbazole derivatives to provide a robust predictive analysis and a framework for empirical validation. This guide is intended for researchers, scientists, and professionals in materials science and drug development who require a deep understanding of the thermal characteristics of carbazole-based compounds.

Introduction: The Significance of Carbazole Derivatives

Carbazole derivatives are a cornerstone in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), due to their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[1] The thermal stability of these materials is a critical parameter that directly influences the operational lifetime and performance of devices.[2] The introduction of various substituents to the carbazole core allows for the fine-tuning of its electronic and physical properties. The focus of this guide, 3-Methyl-9-phenyl-9H-carbazole, combines the well-established carbazole framework with a methyl group at the 3-position and a phenyl group at the 9-position, modifications expected to influence its thermal and morphological stability.

Core Concepts in Thermal Analysis of Carbazole Derivatives

The thermal stability of organic compounds is primarily investigated using two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature.[3] It is the primary method for determining the decomposition temperature (Td), which is the temperature at which the material begins to degrade.[2]

-

Differential Scanning Calorimetry (DSC): DSC is employed to identify phase transitions, such as the melting temperature (Tm) and the glass transition temperature (Tg).[3] The glass transition temperature is particularly crucial for amorphous materials used in thin-film devices, as it relates to the morphological stability of the film.[2]

Predicted Thermal Properties of 3-Methyl-9-phenyl-9H-carbazole

Based on the analysis of various carbazole derivatives, we can project the expected thermal behavior of 3-Methyl-9-phenyl-9H-carbazole. The presence of the bulky phenyl group at the 9-position generally enhances thermal stability.

Quantitative Data Summary

The following table summarizes the thermal properties of several related carbazole derivatives to provide a comparative context for estimating the stability of 3-Methyl-9-phenyl-9H-carbazole.

| Compound Name | Derivative Type | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Reference |

| 2-(9-phenyl-9H-carbazol-3-yl)quinazolin-4(3H)-one | Carbazole-Quinazolinone | > 360 | Not Specified | Not Specified | [2] |

| 3,3'-Di[3-(1-naphthyl)carbazol-9-ylmethyl]oxetane | Oxetane-functionalized Carbazole | > 360 | 142 | 250 | [2] |

| 3,3'-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane | Oxetane-functionalized Carbazole | > 360 | 162 | - | [2] |

| 1,4-bis(carbazole)benzene derivatives | Bis-carbazole | Not Specified | 141-157 | Not Specified | [4] |

| Various Benzocarbazole derivatives | Benzocarbazole | 270 - 462 | 78 - 127 | Not Specified | [3] |

Given this data, it is reasonable to anticipate that 3-Methyl-9-phenyl-9H-carbazole will exhibit a high decomposition temperature, likely exceeding 300 °C, and a glass transition temperature in the range of 100-150 °C. The methyl group at the 3-position is not expected to significantly decrease the thermal stability.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of 3-Methyl-9-phenyl-9H-carbazole, the following standardized protocols for TGA and DSC are recommended. These protocols are based on common methodologies reported for similar carbazole derivatives.[2]

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the decomposition temperature (Td) of the compound.

Methodology:

-

Instrument: A standard thermogravimetric analyzer.

-

Sample Preparation: Precisely weigh 5-10 mg of high-purity 3-Methyl-9-phenyl-9H-carbazole into an inert sample pan (e.g., alumina or platinum).[2]

-

Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]

-

Temperature Program: Heat the sample from room temperature (e.g., 25 °C) to a final temperature of approximately 800 °C at a constant heating rate of 10 °C/min.[2]

-

Data Analysis: Determine the decomposition temperature (Td) as the temperature at which a 5% weight loss is observed.[2]

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the glass transition (Tg) and melting (Tm) temperatures.

Methodology:

-

Instrument: A standard differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum pan. Use an empty sealed pan as a reference.[2]

-

Atmosphere: Maintain a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[2]

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min to erase the sample's thermal history.[2]

-

Cooling Scan: Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate of 10 °C/min.[2]

-

Second Heating Scan: Heat the sample again at the same rate of 10 °C/min.[2]

-

-

Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the heat flow curve of the second heating scan. The melting temperature (Tm) is identified as the peak of the endothermic event in the first or second heating scan.[2]

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Synthesis of Carbazole Derivatives: A General Overview

The synthesis of N-phenyl carbazole derivatives often involves a coupling reaction. A common and effective method is the Suzuki coupling reaction.

General Suzuki Coupling Protocol

A general procedure for the synthesis of N-aryl carbazoles involves the reaction of a carbazole with an aryl boronic acid in the presence of a palladium catalyst.[1]

Methodology:

-

Reaction Setup: In a reaction vessel, combine the carbazole derivative (e.g., 3-methyl-9H-carbazole), an aryl boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/water).[1]

-

Inert Atmosphere: Degas the mixture and conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

-

Heating: Heat the reaction mixture for a specified duration.

-

Workup: After the reaction is complete, perform an extraction to isolate the organic phase. Dry and concentrate the organic phase.[1]

-

Purification: Purify the crude product using techniques like column chromatography to obtain the high-purity compound required for subsequent analyses and applications.[1]

Conclusion

While direct experimental data on the thermal stability of 3-Methyl-9-phenyl-9H-carbazole is sparse, a comprehensive analysis of related carbazole structures provides a strong foundation for predicting its behavior. It is anticipated to be a thermally robust material with a high decomposition temperature and a glass transition temperature suitable for applications in organic electronics. The experimental protocols detailed in this guide provide a clear pathway for the empirical validation of these properties. A thorough understanding of the thermal characteristics of this and similar molecules is paramount for the rational design of next-generation organic materials with enhanced stability and performance.

References

-

Zhang, et al. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. [Link]

-

ResearchGate. (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Request PDF. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Methyl-9-phenyl-9H-carbazole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a fundamental physicochemical property that governs its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Methyl-9-phenyl-9H-carbazole, a carbazole derivative of significant interest. A thorough review of scientific literature reveals a lack of publicly available quantitative solubility data for this specific compound. Therefore, this guide is structured to empower researchers and drug development professionals with the foundational principles, predictive insights, and a detailed, field-proven experimental protocol to systematically measure and interpret its solubility. We present the gold-standard saturation shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, as a self-validating system to generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

3-Methyl-9-phenyl-9H-carbazole belongs to the carbazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry and materials science.[1] Carbazole derivatives exhibit a wide spectrum of biological activities and are key components in the development of novel therapeutics.[2] The solubility of 3-Methyl-9-phenyl-9H-carbazole in various organic solvents is a critical parameter that dictates:

-

Reaction Kinetics and Yield: In synthesis, solvent choice determines reactant concentration, influencing reaction rates and outcomes.

-

Purification Efficiency: Solubility differences are exploited in crystallization, extraction, and chromatographic purification processes.

-

Formulation Development: For an API, solubility in pharmaceutically acceptable solvents is essential for creating stable and effective dosage forms, including oral solutions, injectables, and topical preparations.

-

Analytical Method Development: Understanding solubility is crucial for preparing stock solutions and standards for various analytical assays.

Given the absence of published quantitative data, this guide provides the necessary tools to generate this crucial information in a laboratory setting, ensuring scientific rigor and data integrity.

Foundational Principles of Solubility

The dissolution of a solid solute, such as 3-Methyl-9-phenyl-9H-carbazole, in a liquid solvent is a thermodynamic process governed by the balance of intermolecular forces. The overarching principle is "like dissolves like," which can be understood by examining the energy changes involved.[3]

Dissolution can be broken down into three conceptual steps:

-

Solute-Solute Interaction: Energy is required to overcome the cohesive forces holding the molecules together in the crystal lattice. For 3-Methyl-9-phenyl-9H-carbazole, these are primarily van der Waals forces and π-π stacking interactions between the aromatic carbazole rings.

-

Solvent-Solvent Interaction: Energy is needed to break the cohesive forces between solvent molecules to create a cavity for the solute molecule.

-

Solute-Solvent Interaction: Energy is released when the solute molecule forms new attractive interactions (solvation) with the solvent molecules.

A compound dissolves readily when the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.

Molecular Structure and Predicted Solubility Profile

3-Methyl-9-phenyl-9H-carbazole (C₁₉H₁₅N) is a largely nonpolar, aromatic molecule. Its structure features a large, rigid tricyclic carbazole core with a phenyl group attached to the nitrogen and a methyl group on one of the benzene rings.

-

Polarity: The molecule is predominantly hydrophobic. The nitrogen atom introduces a slight dipole, but this is largely overshadowed by the extensive nonpolar surface area of the aromatic rings.

-

Hydrogen Bonding: It lacks hydrogen bond donor capabilities and has very weak hydrogen bond acceptor potential at the nitrogen atom.

Based on these features, its expected solubility trend is:

-

High Solubility: In nonpolar or moderately polar aromatic and chlorinated solvents like toluene, benzene, dichloromethane, and chloroform, due to favorable van der Waals and π-π interactions.

-

Moderate Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.

-

Low Solubility: In polar protic solvents like ethanol and methanol, where the solvent's strong hydrogen-bonding network is difficult for the nonpolar solute to disrupt.

-

Negligible Solubility: In highly polar solvents like water.

The methyl substituent is expected to slightly increase solubility in organic solvents compared to the parent 9-phenylcarbazole by disrupting the crystal lattice packing to a small degree.[4]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[2][5] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached. The following protocol is based on standards outlined in the United States Pharmacopeia (USP) General Chapter <1236> and OECD Guideline 105.[6][7][8]

Required Materials and Equipment

-

3-Methyl-9-phenyl-9H-carbazole (pure, solid form)

-

High-purity organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Detailed Experimental Protocol

Part A: Preparation of Saturated Solution

-

Add Excess Solute: Weigh and add an excess amount of solid 3-Methyl-9-phenyl-9H-carbazole into a glass vial. "Excess" is critical and means that a visible amount of undissolved solid must remain at the end of the experiment. This ensures equilibrium with the solid phase is achieved.[8]

-

Add Solvent: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Seal: Tightly cap the vial to prevent any solvent evaporation during incubation.

-

Prepare Replicates: Prepare at least three replicate vials for each solvent to ensure the reproducibility of the results.

Part B: Equilibration

-

Agitation: Place the sealed vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C). The temperature must be precisely controlled as solubility is temperature-dependent.[9]

-

Equilibration Time: Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.[9]

-

Expert Insight: To validate the equilibration time, a time-point study should be performed initially. Measure the concentration at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration no longer increases between time points.

-

Part C: Sample Separation and Preparation

-

Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes to let the excess solid settle.

-

Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops (to saturate the filter membrane). Filter the remaining supernatant into a clean, labeled vial.

-

Trustworthiness Check: Filtration is a critical step to remove all undissolved micro-particulates. Alternatively, samples can be centrifuged at high speed (e.g., 10,000 rpm for 15 minutes), and the supernatant carefully collected.[5]

-

Part D: Quantitative Analysis by HPLC

-

Dilution: Accurately perform a serial dilution of the clear, filtered supernatant with a suitable solvent (usually the mobile phase or a component of it) to bring the concentration into the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard calibration curve.

HPLC Method and Calibration

A reverse-phase HPLC method is typically suitable for carbazole derivatives.

-

Stock Solution: Prepare a primary stock solution of 3-Methyl-9-phenyl-9H-carbazole of known concentration (e.g., 1.0 mg/mL) in a solvent in which it is freely soluble, such as acetonitrile or THF.

-

Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentration of the diluted solubility samples.

-

Analysis: Inject the standards and the diluted samples onto the HPLC system.

-

Calibration Curve: Plot the peak area versus the concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.

-

Calculation: Use the equation of the line to calculate the concentration of the diluted samples. Multiply this value by the dilution factor to determine the final solubility in the organic solvent.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of 3-Methyl-9-phenyl-9H-carbazole at 25 °C

| Solvent | Solvent Polarity Index¹ | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] |

| Methanol | 6.6 | [Experimental Value] | [Calculated Value] |

¹Polarity Index is a relative measure; values are for reference.

Interpreting this data involves correlating the measured solubility with the physicochemical properties of the solvents, validating the "like dissolves like" principle and providing a robust dataset for downstream applications.

Conclusion

While specific solubility data for 3-Methyl-9-phenyl-9H-carbazole is not currently published, this guide provides the complete theoretical and practical framework necessary for its determination. By adhering to the gold-standard shake-flask protocol and employing precise analytical quantification, researchers can generate the high-quality, reliable data essential for advancing projects in drug discovery, chemical synthesis, and materials science. This systematic approach ensures that subsequent experimental work is built upon a solid foundation of accurate physicochemical characterization.

References

- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.

- FILAB (n.d.), Solubility testing in accordance with the OECD 105. [URL: https://www.filab.fr/en/our-services/physico-chemical-analyses/solubility-testing-oecd-105/]

- USP-NF (2016), <1236> Solubility Measurements. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-1236.pdf]

- BenchChem (n.d.), An In-depth Technical Guide on the Solubility of 9-(4-Nitrophenyl)-9H-carbazole. [URL: https://www.benchchem.com/product/b-2104/technical-guide]

- United States Pharmacopeia (2023), General Chapter, <1236> Solubility Measurements. USP-NF. Rockville, MD. [URL: https://doi.org/10.31003/USPNF_M2248_03_01]

- BenchChem (n.d.), 3-Methyl-9H-carbazole-9-carbaldehyde | Research Use Only. [URL: https://www.benchchem.com/product/b-1175]

- OECD (n.d.), Test No. 105: Water Solubility. [URL: https://www.oecd-ilibrary.

- Enamine (n.d.), Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- GMP Compliance (2023), Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [URL: https://www.gmp-compliance.org/gmp-news/revision-of-usp-chapter-1236-solubility-measurements-published-for-comments]

- Biorelevant.com (n.d.), USP <1236>: Solubility Measurements Chapter. [URL: https://biorelevant.com/biorelevant-media-in-vitro-tests/usp-1236-chapter-solubility-measurements]

- Protocols.io (2024), Shake-Flask Aqueous Solubility assay (Kinetic solubility). [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vz8q68vx1/v1]

- GMP Compliance (2022), USP: Proposed Addition to Chapter <1236> Solubility Measurements. [URL: https://www.gmp-compliance.org/gmp-news/usp-proposed-addition-to-chapter-1236-solubility-measurements]

- Regulations.gov (2018), MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0511-0005]

- BioAssay Systems (n.d.), Solubility Testing – Shake Flask Method Summary. [URL: https://www.bioassaysys.

- Solubility of Things (n.d.), Carbazole. [URL: https://www.solubilityofthings.

- SciELO (2015), Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [URL: https://www.scielo.br/j/rbcf/a/tK9L6GgL7rGkYQY8jQZgYjd/?lang=en]

- BenchChem (n.d.), An In-depth Technical Guide to the Solubility of 9-Hexylcarbazole in Organic Solvents. [URL: https://www.benchchem.com/product/b-1176/technical-guide]

- ChemicalBook (2023), Carbazole | 86-74-8. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852697_EN.htm]

- PharmaGuru (2023), How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [URL: https://pharmaguru.

- ResearchGate (2018), Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. [URL: https://www.researchgate.

- ACS Publications (2012), Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. [URL: https://pubs.acs.org/doi/10.1021/je300742h]

- Chromatography Forum (2009), how can i test the solubility in hplc please ?. [URL: https://www.chromforum.org/viewtopic.php?t=15876]

- Quora (2024), What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound?. [URL: https://www.quora.com/What-are-some-common-substituents-found-on-carbazole-derivatives-and-how-do-they-affect-the-properties-of-the-compound]

- Improved Pharma (2021), Solubility and Dissolution with HPLC or UV-Vis Detection. [URL: https://improvedpharma.com/analytical-services/solubility-and-dissolution-with-hplc-or-uv-vis-detection]

Sources

- 1. oecd.org [oecd.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. oled-intermediates.com [oled-intermediates.com]

- 5. enamine.net [enamine.net]

- 6. Solubility Measurements | USP-NF [uspnf.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. â©1236⪠Solubility Measurements [doi.usp.org]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to the Electrochemical Properties of 3-Methyl-9-phenyl-9H-carbazole

This technical guide provides a comprehensive exploration of the electrochemical properties of 3-Methyl-9-phenyl-9H-carbazole, a significant carbazole derivative with promising applications in organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical, field-proven insights. We will delve into the core electrochemical behavior, predictive analysis based on structural analogues, and detailed experimental methodologies for characterization.

Introduction: The Significance of Substituted 9-Phenylcarbazoles

Carbazole and its derivatives are a cornerstone of modern organic electronic materials, renowned for their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties.[1] The introduction of a phenyl group at the 9-position (the nitrogen atom) enhances the molecule's stability and modulates its electronic characteristics. Further functionalization on the carbazole core, such as the introduction of a methyl group at the 3-position, allows for fine-tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, which is critical for optimizing the performance of devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[2][3]

The methyl group at the 3-position of the 9-phenyl-9H-carbazole scaffold acts as a weak electron-donating group. This substitution is expected to influence the electron density of the carbazole core, thereby altering its electrochemical properties, most notably its oxidation potential. Understanding these modifications is paramount for the rational design of new materials with tailored charge-injection and transport properties.

Core Electrochemical Behavior: Oxidation and Frontier Orbitals

The key electrochemical process for carbazole derivatives is oxidation, which involves the removal of an electron from the highest occupied molecular orbital (HOMO).[4] This process is readily studied using techniques like cyclic voltammetry (CV). The oxidation potential is a direct measure of the energy required to remove an electron and is thus correlated to the HOMO energy level.

For 9-phenylcarbazole derivatives, the oxidation is centered on the electron-rich carbazole moiety, specifically the nitrogen atom and the fused benzene rings. The reversibility of the oxidation process is a crucial indicator of the stability of the resulting radical cation. For many carbazole derivatives, especially those with unsubstituted 3 and 6 positions, the initial oxidation can be followed by dimerization of the radical cations.[4] However, substitution at these positions can sterically hinder this dimerization, leading to more stable and reversible electrochemical behavior.[4]

The relationship between the electrochemical potentials and the frontier molecular orbital energies can be empirically estimated using the following equations:

-

HOMO (eV) = -[Eoxonset (vs. Fc/Fc+) + 4.8]

-

LUMO (eV) = HOMO (eV) + Egopt

Where Eoxonset is the onset potential of the first oxidation peak in the cyclic voltammogram, referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, and Egopt is the optical band gap determined from the onset of the UV-Vis absorption spectrum.

Electrochemical Profile of 3-Methyl-9-phenyl-9H-carbazole: A Predictive Analysis

The methyl group is an electron-donating group, which increases the electron density on the carbazole core. This increased electron density makes the molecule easier to oxidize, thus lowering its oxidation potential compared to the unsubstituted 9-phenylcarbazole. The effect of a single methyl group at the 3-position will be less pronounced than the effect of two methyl groups at the 3 and 6 positions.

Based on the literature, 9-phenylcarbazole has an irreversible oxidation at an anodic peak potential (Ep,a) of +1.38 V (vs. Ag/AgCl).[4] In contrast, 3,6-dimethyl-9-phenyl-9H-carbazole exhibits a reversible oxidation with a half-wave potential (E1/2) of +1.26 V.[4] Therefore, it is predicted that 3-Methyl-9-phenyl-9H-carbazole will have a quasi-reversible to reversible oxidation at a potential slightly lower than that of 9-phenylcarbazole, likely in the range of +1.30 V to +1.35 V.

The following table summarizes the known and predicted electrochemical data for these compounds.

| Compound | Substituents | Oxidation Potential (V vs. Ag/AgCl) | Reversibility | Predicted HOMO (eV) |

| 9-phenyl-9H-carbazole | None | Ep,a = +1.38[4] | Irreversible | -5.78 |

| 3-Methyl-9-phenyl-9H-carbazole | 3-Methyl | ~ +1.32 (Predicted) | Quasi-reversible | ~ -5.72 (Predicted) |

| 3,6-dimethyl-9-phenyl-9H-carbazole | 3,6-Dimethyl | E1/2 = +1.26[4] | Reversible | -5.66 |

Note: HOMO levels are estimated based on the oxidation potentials and are for comparative purposes.

To determine the LUMO energy level, the optical band gap (Egopt) is required. This is obtained from the onset of the UV-Vis absorption spectrum. For 9-phenylcarbazole, the absorption onset is around 350 nm, corresponding to an optical band gap of approximately 3.54 eV. The methyl substituent is not expected to significantly alter the optical band gap. Assuming a similar Egopt for 3-Methyl-9-phenyl-9H-carbazole, the predicted LUMO energy level would be approximately -2.18 eV.

Experimental Methodologies: A Practical Guide

To empirically validate the predicted electrochemical properties of 3-Methyl-9-phenyl-9H-carbazole, a systematic experimental approach is necessary. The following sections provide detailed protocols for the key analytical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for investigating the redox behavior of electroactive species.

Objective: To determine the oxidation potential and reversibility of 3-Methyl-9-phenyl-9H-carbazole.

Instrumentation and Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire or foil

-

Analyte: 3-Methyl-9-phenyl-9H-carbazole (typically 1-5 mM)

-

Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)

-

Inert gas: High-purity nitrogen or argon

Step-by-Step Protocol:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

-

Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Dissolve the 3-Methyl-9-phenyl-9H-carbazole in this solution to the desired concentration.

-